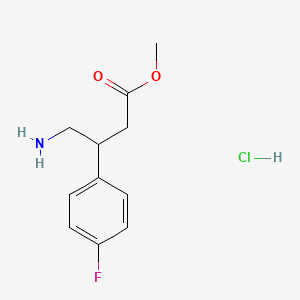

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride

Description

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride is a fluorinated derivative of phenibut (β-phenyl-γ-aminobutyric acid), a well-known GABAB receptor agonist. Its molecular formula is C₁₀H₁₂FNO₂·ClH, with a molecular weight of 233.67 g/mol . The compound features a butyric acid backbone substituted with a 4-fluorophenyl group at the β-position and a methyl ester at the carboxyl terminus, which is protonated as a hydrochloride salt to enhance solubility and stability .

This compound is primarily utilized in biochemical and pharmaceutical research as an intermediate for synthesizing GABAergic analogs and studying neuromodulatory pathways.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-amino-3-(4-fluorophenyl)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCBEDATAUMHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 4-aminobutyric acid.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 4-aminobutyric acid in the presence of a suitable catalyst to form an intermediate compound.

Esterification: The intermediate compound is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its unique structural properties.

Biology

Research has focused on the biological implications of this compound, particularly its interactions with enzymes and receptors. Studies have shown that it can modulate neurotransmitter systems, making it valuable for investigating neurological functions and disorders .

Medicine

Ongoing research explores the therapeutic potential of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride in treating conditions such as:

- Anxiety Disorders : Its anxiolytic properties suggest potential use in treating anxiety-related conditions.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for therapies targeting disorders like epilepsy and depression .

Case Studies and Research Findings

- Therapeutic Effects on Anxiety :

- Neuroprotective Properties :

- Pharmacological Investigations :

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to cross the blood-brain barrier and may exert its effects by modulating neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system. It may also interact with other receptors and enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacological Properties

Fluorinated vs. Chlorinated Derivatives

- Lipophilicity : The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~1.8) compared to the 4-chlorophenyl analog (logP ~2.2), which may balance solubility and membrane permeability .

- Electron Effects : Fluorine’s electron-withdrawing nature stabilizes the aromatic ring, reducing metabolic degradation compared to chlorine’s weaker inductive effect .

Ester Group Variations

- Methyl Ester vs.

Amino Acid Backbone Differences

- Butyric Acid vs. Propanoic Acid: The butyric acid backbone (4 carbons) in the target compound extends the chain length compared to propanoic acid derivatives (3 carbons, e.g., ), which may alter receptor binding kinetics at GABAB sites .

Neurological Research

The target compound’s fluorinated structure mimics phenibut but with enhanced metabolic stability, making it valuable for probing GABAB receptor subtypes . In contrast, 4-chlorophenylalanine derivatives () are more commonly used in protease inhibition studies due to chlorine’s stronger electrophilic character .

Battery Electrolyte Additives

The target compound’s fluorine substitution may similarly improve electrochemical performance, though this remains speculative .

Biological Activity

4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride, commonly referred to as a GABAB receptor agonist, has garnered attention for its potential therapeutic applications in neurological disorders. This compound is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | Methyl 4-amino-3-(4-fluorophenyl)butanoate |

| Molecular Formula | C11H14FNO2 |

| Molecular Weight | 215.24 g/mol |

| CAS Number | 2149591-12-6 |

The primary mechanism of action for this compound involves its role as a GABAB receptor agonist . Upon binding to GABAB receptors, it mimics the effects of GABA, leading to:

- Inhibition of Neuronal Excitability : This results in sedation and anxiolytic effects.

- Modulation of Neurotransmitter Release : It affects various neurotransmitter systems, enhancing inhibitory signaling pathways.

Biochemical Pathways

Activation of GABAB receptors by this compound leads to downstream effects such as:

- Inhibition of adenylate cyclase activity.

- Reduction of cyclic adenosine monophosphate (cAMP) levels.

- Alteration in gene expression related to neuroprotection and synaptic plasticity.

Biological Activities

Research has indicated several biological activities associated with 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride:

- Anxiolytic Effects : Studies demonstrate that this compound can reduce anxiety-like behaviors in animal models, indicating its potential for treating anxiety disorders.

- Cognitive Enhancement : At low doses, it has shown nootropic effects, improving cognitive functions without significant adverse effects.

- Neuroprotective Properties : It enhances the expression of genes associated with neuroprotection, suggesting a role in mitigating neurodegenerative conditions.

Case Studies and Research Findings

A review of recent studies highlights the efficacy and safety profile of this compound:

Study 1: Anxiolytic Effects

In a controlled study involving rodents, administration of varying doses of the compound resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test. The results indicated a dose-dependent response, with lower doses yielding optimal anxiolytic effects without sedation .

Study 2: Cognitive Enhancement

Another study assessed the cognitive-enhancing properties of the compound using the Morris water maze test. Results showed improved memory retention and learning capabilities at specific dosages, suggesting its potential application in cognitive impairment therapies .

Study 3: Neuroprotective Mechanisms

Research exploring the molecular mechanisms revealed that treatment with this compound led to increased expression of brain-derived neurotrophic factor (BDNF), a key player in neuronal survival and growth. This finding supports its potential use in neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride, a comparison with similar compounds is useful:

| Compound | Mechanism | Key Effects |

|---|---|---|

| 3-Aminopropanoic acid | GABA_A receptor agonist | Sedation, muscle relaxation |

| Baclofen | GABA_B receptor agonist | Muscle relaxant, anticonvulsant |

| Phenibut | GABA_B receptor agonist | Anxiolytic, nootropic |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride, and how are they experimentally determined?

- Answer : The compound is a white to off-white solid with a melting point of 176–178°C, low solubility in DMSO and methanol, and requires storage under refrigeration in an inert atmosphere . Key characterization methods include:

- Melting Point : Differential scanning calorimetry (DSC) with a heating rate of 2°C/min under nitrogen.

- Solubility : Quantified via HPLC or gravimetric analysis in solvents like water, methanol, or DMSO.

- Purity : Validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer :

- Storage : Maintain at 2–8°C in sealed, argon-purged containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods or gloveboxes to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous drainage .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Answer : Conduct accelerated stability studies by:

- Thermal Stress : Incubate samples at 40°C/75% RH for 1–3 months.

- Photostability : Expose to UV light (ICH Q1B guidelines).

- Analysis : Monitor degradation via HPLC-UV/MS to identify byproducts (e.g., hydrolysis of the ester group). Note that ecotoxicological data are currently lacking .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 4-amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride?

- Answer : Key steps include:

- Esterification : React 4-amino-3-(4-fluorophenyl)butyric acid with methanol under acidic catalysis (e.g., HCl gas).

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors.

- Coupling Reagents : For analogs, use HATU or DCC in anhydrous DMF to minimize side reactions.

- Yield Monitoring : Track reaction progress via TLC (silica gel, ninhydrin staining) .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

- Answer :

- Docking Studies : Use AutoDock Vina to model binding to GABA receptors or enzymes (e.g., aminotransferases), leveraging the fluorophenyl group’s electron-withdrawing effects.

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (GROMACS) to assess stability of hydrogen bonds with active-site residues.

- SAR Analysis : Compare with analogs (e.g., 4-amino-3-phenylbutyric acid derivatives) to identify critical substituents for activity .

Q. What methodologies resolve contradictions in reported solubility or stability data?

- Answer :

- Cross-Validation : Use orthogonal techniques (e.g., NMR vs. HPLC for purity).

- Environmental Controls : Standardize humidity (desiccators) and oxygen levels (gloveboxes) during solubility tests.

- Literature Review : Prioritize studies with validated analytical protocols (e.g., USP/Ph.Eur. guidelines) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

- Answer :

- Modifications : Introduce substituents at the butyric acid chain (e.g., alkyl groups) or replace the methyl ester with ethyl/propyl esters to alter lipophilicity.

- In Vivo Testing : Assess bioavailability in rodent models via IV/PO administration, using LC-MS/MS for plasma quantification.

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., ester hydrolysis) .

Methodological Notes

- Analytical Validation : Ensure HPLC methods meet ICH Q2(R1) criteria (linearity, precision, accuracy).

- Safety Compliance : Adopt Globally Harmonized System (GHS) labeling for hazard communication .

- Data Reproducibility : Archive raw spectral/data files (e.g., NMR, HPLC chromatograms) in institutional repositories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.